VU0071063, also known as 7-(4-(tert-butyl)benzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione or 7-[(4-tert-butylphenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione, is a xanthine derivative that acts as a selective opener of Kir6.2/SUR1 channels. [] These channels play a critical role in regulating insulin secretion from pancreatic β-cells. [] VU0071063 is a valuable tool compound for investigating β-cell physiology, KATP channel gating, and the therapeutic potential of Kir6.2/SUR1 activation. []
VU0071063 was developed as part of a research initiative aimed at identifying novel chemical scaffolds for the modulation of KATP channels. It falls under the category of xanthine derivatives and is classified as a small molecule pharmacological agent. Its primary function is to act as an agonist for KATP channels, influencing insulin secretion and cellular excitability.
The synthesis of VU0071063 involves several key steps, primarily utilizing theophylline as a starting material. The general synthetic route includes:
VU0071063 has a distinct molecular structure characterized by its xanthine core modified with alkyl groups that enhance its activity at KATP channels. The compound's molecular formula is C₁₄H₁₈N₄O₂, with a molecular weight of approximately 278.32 g/mol.
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) have been employed to confirm the structure, specifically indicating N7 alkylation .
VU0071063 primarily functions through its interaction with KATP channels. Upon binding to SUR1, it induces channel opening, leading to hyperpolarization of the cell membrane and subsequent inhibition of insulin secretion in response to glucose.
The mechanism of action for VU0071063 involves:
This mechanism highlights its potential therapeutic implications in diabetes management by modulating insulin release.
Additional analyses have characterized its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion profiles .
VU0071063 has several significant applications in scientific research:
ATP-sensitive potassium (KATP) channels are hetero-octameric complexes composed of four pore-forming Kir6.2 subunits (encoded by KCNJ11) and four regulatory sulfonylurea receptor SUR1 subunits (encoded by ABCC8) in pancreatic β-cells [2] [4] [7]. These channels act as metabolic sensors, coupling intracellular ATP/ADP ratios to membrane excitability. Elevated blood glucose increases intracellular ATP, inhibiting KATP channel activity. This inhibition depolarizes the β-cell membrane, triggering voltage-gated calcium channel opening, Ca²⁺ influx, and insulin exocytosis [5] [6] [9]. Conversely, under low glucose conditions, KATP channels remain open, maintaining hyperpolarization and suppressing insulin secretion. This fundamental mechanism positions Kir6.2/SUR1 as critical gatekeepers of glucose homeostasis [4] [7].
Pharmacological modulation of Kir6.2/SUR1 channels offers therapeutic strategies for disorders of insulin dysregulation. Inhibitors like sulfonylureas (e.g., glibenclamide) promote insulin secretion and treat type 2 diabetes by closing KATP channels. Conversely, activators hyperpolarize β-cells, suppress insulin release, and are used to manage pathological hyperinsulinism, such as congenital hyperinsulinism (HI) or insulinomas [5] [9]. The clinical utility of existing activators, however, is hampered by poor selectivity, necessitating agents that specifically target pancreatic Kir6.2/SUR1 without affecting cardiovascular or other off-target KATP isoforms [6] [9].
Diazoxide, the first clinically approved KATP channel opener (FDA 1976), activates Kir6.2/SUR1 (EC₅₀ ~120 µM) but also potently opens vascular Kir6.1/SUR2B channels, causing hypotension, edema, and pulmonary hypertension [5] [6]. Its off-target effects extend to mitochondrial complex II inhibition and interactions with other ion channels, limiting therapeutic utility [5] [9]. Decades of research aimed at refining diazoxide’s scaffold yielded analogs with marginal improvements. This historical gap underscored the need for structurally distinct, selective Kir6.2/SUR1 activators, culminating in the discovery of VU0071063—a xanthine derivative identified via high-throughput screening [6] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7